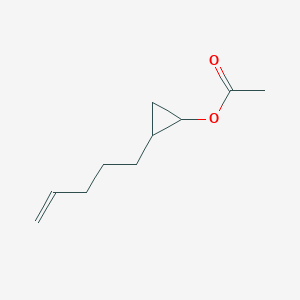
Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.23. This compound is characterized by its cyclopropanol core, which is substituted with a 4-penten-1-yl group and an acetate group. The (1R,2R) notation indicates the specific stereochemistry of the molecule, which can influence its chemical behavior and interactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- typically involves the cyclopropanation of an appropriate precursor, followed by functional group modifications to introduce the acetate and 4-penten-1-yl groups. Common synthetic routes may include:
Cyclopropanation: Using reagents such as diazomethane or Simmons-Smith reagents to form the cyclopropanol ring.
Functional Group Modification: Introducing the 4-penten-1-yl group through alkylation reactions and the acetate group through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles .
化学反応の分析
Types of Reactions
Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- can undergo various chemical reactions, including:
Oxidation: The cyclopropanol ring can be oxidized to form cyclopropanone derivatives.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The 4-penten-1-yl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds.
Major Products Formed
Oxidation: Cyclopropanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropanol derivatives.
科学的研究の応用
Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- involves its interaction with specific molecular targets and pathways. The cyclopropanol ring can interact with enzymes and receptors, potentially leading to biological effects. The acetate and 4-penten-1-yl groups can also influence the compound’s reactivity and interactions .
類似化合物との比較
Similar Compounds
- Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate
- Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1S,2S)-
- Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2S)-
Uniqueness
Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- is unique due to its specific stereochemistry, which can influence its chemical behavior and interactions. This stereochemistry can lead to different biological activities and reactivities compared to its stereoisomers .
特性
IUPAC Name |
(2-pent-4-enylcyclopropyl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-9-7-10(9)12-8(2)11/h3,9-10H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWXTKBHQYCTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC1CCCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
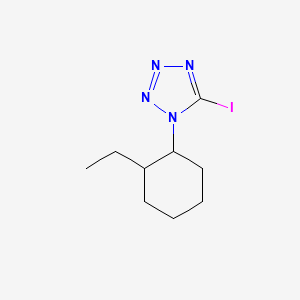
![1H-Pyrrolo[2,3-b]pyridine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12635926.png)

![dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane](/img/structure/B12635932.png)

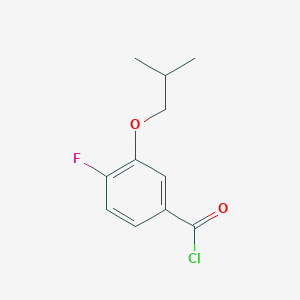
![5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12635957.png)

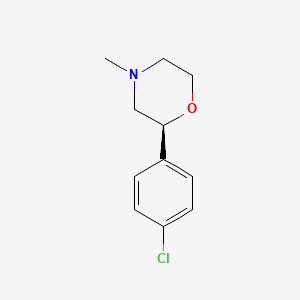
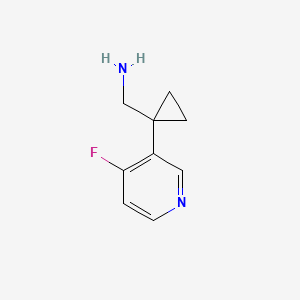
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12635982.png)
![2-[(2-Methyloxiran-2-yl)methoxy]oxane](/img/structure/B12635986.png)

![1-Pyrrolidinecarboxamide, N-[6-[2-fluoro-4-[[3-oxo-3-(phenylamino)-1-(trifluoromethyl)propyl]amino]phenoxy]-4-pyrimidinyl]-](/img/structure/B12635992.png)
